5-cyclopropyl-7-(difluoromethyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-cyclopropyl-7-(difluoromethyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps. Typically, the process starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyclopropyl and difluoromethyl groups. The thiazole moiety is then attached to the nitrogen atom of the pyrazolo[1,5-a]pyrimidine ring. The final step involves the formation of the carboxamide group .
Chemical Reactions Analysis
5-cyclopropyl-7-(difluoromethyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Scientific Research Applications
5-cyclopropyl-7-(difluoromethyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anxiolytic and sedative effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-7-(difluoromethyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
5-cyclopropyl-7-(difluoromethyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C14H11F2N5OS |
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Molecular Weight |
335.33 g/mol |
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C14H11F2N5OS/c15-11(16)10-5-9(7-1-2-7)19-12-8(6-18-21(10)12)13(22)20-14-17-3-4-23-14/h3-7,11H,1-2H2,(H,17,20,22) |
InChI Key |
FAYUFSUFKJVWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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